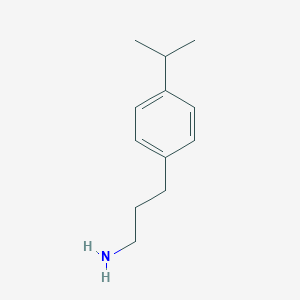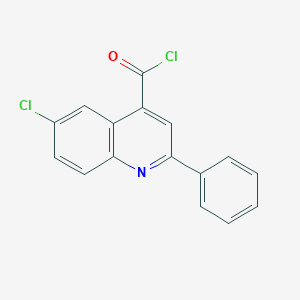
4-Hydroxypyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxypyridine-3-sulfonamide is a chemical compound with the molecular formula C5H6N2O3S and a molecular weight of 174.18 g/mol . It is related to Torasemide, a pyridine-3-sulfonylurea derivative, which is a high-efficiency loop diuretic .
Synthesis Analysis
The synthesis of 4-Hydroxypyridine-3-sulfonamide and its related substances has been studied extensively. For instance, a study on the synthesis of related substances of Torasemide, including 4-Hydroxypyridine-3-sulfonamide, was conducted by Jiong Chen et al . They synthesized these related substances via simple procedures and characterized them by 1H nuclear magnetic resonance (NMR), 13C NMR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of 4-Hydroxypyridine-3-sulfonamide can be analyzed using various techniques such as NMR and mass spectrometry . The Frontier Molecular Orbital (FMO) analysis can provide information on electronic transitions within molecules .Physical And Chemical Properties Analysis
4-Hydroxypyridine-3-sulfonamide is a solid at 20 degrees Celsius . It appears as a white to light yellow to green powder or crystal .Mécanisme D'action
While the specific mechanism of action for 4-Hydroxypyridine-3-sulfonamide is not mentioned in the search results, sulfonamides, in general, exhibit a range of pharmacological activities. They act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle, inhibiting the multiplication of bacteria .
Safety and Hazards
4-Hydroxypyridine-3-sulfonamide may cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
While specific future directions for 4-Hydroxypyridine-3-sulfonamide are not mentioned in the search results, the field of synthetic chemistry, including the synthesis of related substances, continues to evolve. Research on the synthesis of related substances is of great importance . The development of new pyrimidines as anti-inflammatory agents is one of the possible research directions .
Propriétés
IUPAC Name |
4-oxo-1H-pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)5-3-7-2-1-4(5)8/h1-3H,(H,7,8)(H2,6,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJLOTUNDWHGJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxypyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


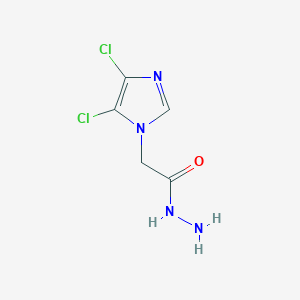
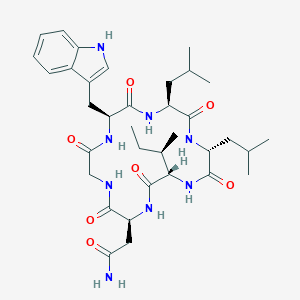
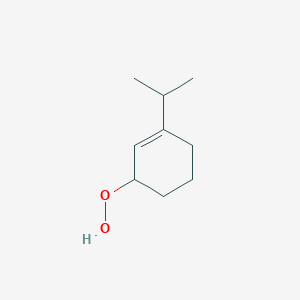

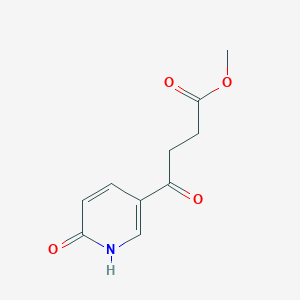
![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)

![Furo[2,3-C]pyridine-7-carboxamide](/img/structure/B65391.png)

